![molecular formula C20H32N2O6 B3822089 benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate](/img/structure/B3822089.png)
benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a type of crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The molecule is shaped like a crown, hence the name .
Molecular Structure Analysis
The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane consists of a 12-membered ring with four oxygen atoms and two nitrogen atoms . The empirical formula is C12H26N2O4 and the molecular weight is 262.35 .Chemical Reactions Analysis
Crown ethers, such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, are known for their ability to form complexes with cations due to the electron-rich cavity created by the oxygen atoms in the ring . They can also react with inorganic acids to form protonated cations .Physical And Chemical Properties Analysis
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a solid substance with a melting point of 111-114 °C . It has a quality level of 100 and an assay of ≥96% .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c23-20(28-18-19-4-2-1-3-5-19)22-8-12-26-16-14-24-10-6-21-7-11-25-15-17-27-13-9-22/h1-5,21H,6-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUTECSTHBOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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